N-(4-fluorophenyl)-6-((3-methoxyphenyl)amino)nicotinamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-(3-methoxyanilino)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-25-17-4-2-3-16(11-17)22-18-10-5-13(12-21-18)19(24)23-15-8-6-14(20)7-9-15/h2-12H,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCQOXJBGNMEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6-((3-methoxyphenyl)amino)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with 3-methoxyaniline in the presence of a coupling agent to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-6-((3-methoxyphenyl)amino)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include KMnO4 and H2O2, typically used in acidic or basic conditions.
Reduction: NaBH4 and LiAlH4 are commonly used in aprotic solvents such as tetrahydrofuran (THF) or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-6-((3-methoxyphenyl)amino)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6-((3-methoxyphenyl)amino)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Pyrazolo-Pyridine Derivatives
4-(4-Fluorophenyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (6j) ():
- Core Structure : Pyrazolo[3,4-b]pyridine instead of nicotinamide.
- Substituents : Retains the 4-fluorophenyl and 3-methoxyphenyl groups but lacks the carbamoyl linkage.
- Synthesis: Derived from 2-bromo-4-(4-fluorophenyl)-6-(3-methoxyphenyl)nicotinonitrile (10j) via hydrazine monohydrate treatment (50% yield) .
- Elemental Analysis : C: 69.40% (calc. 69.35%), H: 5.44% (calc. 5.24%), N: 15.80% (calc. 16.17%) .
Thioether-Substituted Nicotinamides
N-(4-Fluorophenyl)-6-((5-(trifluoromethyl)furan-2-yl)methylthio)-nicotinamide (19) ():
- Substituent : Thioether-linked trifluoromethyl furan at position 5.
- Physicochemical Data :
N-(4-Fluorophenyl)-6-((tetrahydrofuran-2-yl)methylthio)-nicotinamide (20) ():
- Substituent : Thioether-linked tetrahydrofuran at position 6.
- Synthesis : 41% yield via method C.
- Molecular Weight : 333.1 g/mol (ESI-MS) .
Comparison: Thioether substituents in 19 and 20 introduce bulkier hydrophobic groups compared to the 3-methoxyphenylamino group in the target compound. This may improve membrane permeability but reduce solubility .
Halogenated Nicotinamides
N-(4-Bromo-3-methyl-phenyl)-6-fluoro-nicotinamide ():
- Substituents : Bromo and methyl groups on the phenyl ring.
- Molecular Formula : C₁₃H₁₀BrFN₂O.
- Synthetic Route : Optimized for high yield via LookChem’s computational analysis .
Comparison : Bromine substitution increases molecular weight (309.14 g/mol) and may enhance halogen bonding in target interactions, but the lack of methoxy groups could limit solubility .
Functional Implications
- Bioactivity : Pyrazolo-pyridine derivatives (e.g., 6j) are associated with kinase inhibition (MNK1), while thioether nicotinamides (19, 20) may prioritize metabolic stability due to sulfur linkages .
- Solubility : Methoxy groups (target compound) improve aqueous solubility compared to brominated analogs () but may reduce lipophilicity .
- Synthetic Feasibility : Thioether derivatives (19, 20) require multi-step synthesis with moderate yields, whereas pyrazolo-pyridines (6j) are synthesized in higher yields .
Biological Activity
N-(4-fluorophenyl)-6-((3-methoxyphenyl)amino)nicotinamide is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.
Structural Characteristics
This compound features a nicotinamide core with distinct substitutions:
- Fluorine atom at the para position of the phenyl ring.
- Methoxy group at the meta position of another phenyl ring.
These modifications are believed to influence its pharmacological properties significantly.
Synthesis
The synthesis of this compound typically involves:
- Formation of intermediates through reactions between 4-fluoroaniline and 3-methoxyaniline.
- Use of coupling agents and solvents like dimethylformamide (DMF), often with catalysts such as palladium on carbon (Pd/C).
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- It can bind to enzymes or receptors, modulating their activity.
- Potential interactions include inhibition of tyrosine kinases, which are crucial in various signaling pathways related to cancer and inflammation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In vitro studies show that it exhibits cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB-231 cells.
- Mechanism : The compound may induce cell cycle arrest and apoptosis in cancer cells by interfering with tubulin polymerization, similar to known chemotherapeutic agents.
Anti-inflammatory Effects
Research indicates that this compound has anti-inflammatory properties:
- It may inhibit the release of pro-inflammatory cytokines such as TNF-α in response to lipopolysaccharide (LPS) stimulation.
- This effect suggests potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2-[(3-methoxyphenyl)amino]acetamide | Structure | Moderate anticancer activity |
| 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2-propenamide | Structure | Potent anti-inflammatory effects |
| N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide | Structure | High cytotoxicity against various tumors |
Case Studies
- Study on Antitumor Activity : A recent study demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer, indicating its potential as a therapeutic agent in oncology.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cell infiltration, supporting its use in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-fluorophenyl)-6-((3-methoxyphenyl)amino)nicotinamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the nicotinamide core. A brominated intermediate (e.g., 4-(4-fluorophenyl)-2-methoxy-6-(3-methoxyphenyl)nicotinonitrile) can be prepared via nucleophilic aromatic substitution or coupling reactions, followed by amidation. For example, brominated precursors (e.g., compound 9j in ) are reacted with amines under palladium catalysis or via Buchwald-Hartwig conditions. Yields (~67%) and purity depend on solvent choice (e.g., DMF, THF) and temperature optimization (60–100°C) .
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) for fluorophenyl and methoxyphenyl groups, and amide NH protons (δ ~10 ppm). provides reference shifts for analogous compounds (e.g., δ 7.35–8.42 ppm for aryl protons) .
- Elemental Analysis : C, H, N percentages are compared to calculated values (e.g., C: 63.34%, H: 3.99%, N: 7.39% in ) to confirm purity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ or [M–H]–).
Advanced Research Questions
Q. What strategies optimize the compound’s yield and purity during synthesis?
- Methodological Answer :
- Catalyst Screening : Use Pd(OAc)₂/XPhos for coupling reactions to reduce side products .
- Purification : Gradient chromatography (e.g., silica gel, 10–50% EtOAc/hexane) or recrystallization (e.g., ethanol/water mixtures) improves purity.
- Reaction Monitoring : TLC or in-situ IR tracks intermediate formation.
Q. How can computational methods predict the compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model interactions with kinases (e.g., MNK1 in ) by aligning the fluorophenyl group in hydrophobic pockets .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess conformational stability, focusing on dihedral angles (e.g., 12–86° between aromatic rings, as in ) and hydrogen bonds (N–H⋯N/O) .
Q. How do researchers resolve contradictions in biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls ().
- Purity Validation : HPLC (≥95% purity) and LC-MS detect impurities (e.g., des-fluoro byproducts) that may skew results .
- Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays to confirm activity.
Q. What structural features influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Calculation : The trifluoromethyl and methoxyphenyl groups increase hydrophobicity (XlogP ~2.6, as in ), affecting membrane permeability .
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify vulnerable sites (e.g., methoxy O-demethylation).
Research Gaps and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
